
4-Amino-3-pyridinesulfonamide
Übersicht
Beschreibung
4-Amino-3-pyridinesulfonamide is a chemical compound with the molecular formula C5H7N3O2S . It is used as a pharmaceutical reference standard .
Molecular Structure Analysis
The molecular structure of 4-Amino-3-pyridinesulfonamide consists of a pyridine ring attached to a sulfonamide group and an amino group . The molecular weight of this compound is 173.193 Da .Chemical Reactions Analysis
While specific chemical reactions involving 4-Amino-3-pyridinesulfonamide were not found in the available literature, pyrimidines, which are similar compounds, are known to exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .Physical And Chemical Properties Analysis
4-Amino-3-pyridinesulfonamide has a melting point of 162-164°C, a predicted boiling point of 475.8±55.0 °C, and a predicted density of 1.357±0.06 g/cm3 . It is slightly soluble in DMSO and methanol .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Applications
“4-Amino-3-pyridinesulfonamide” is a key component in the synthesis of Torsemide , a diuretic used in the treatment of heart failure . It is also used in the production of various pharmaceutical secondary standards .
Chemical Research
This compound is used in chemical research, particularly in the synthesis of novel compounds. For instance, it has been used in the synthesis of 4-substituted N-(5-amino-1H-1,2,4-triazol-3-yl) derivatives .
Quality Control Testing
“4-Amino-3-pyridinesulfonamide” is used in quality control testing in the pharmaceutical industry . It serves as a reference material in various analytical applications, including pharma release testing and method development for qualitative and quantitative analyses .
Food and Beverage Industry
In the food and beverage industry, “4-Amino-3-pyridinesulfonamide” is used as a reference material in quality control testing . It helps ensure the safety and quality of food and beverage products.
Calibration Requirements
“4-Amino-3-pyridinesulfonamide” is used as a certified reference material in various calibration requirements . This includes calibrations in pharmaceutical and food and beverage industries.
Bioactive Small Molecules
“4-Amino-3-pyridinesulfonamide” is classified as a bioactive small molecule . These molecules have specific biological effects and are often used in drug discovery and research.
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
4-Amino-3-pyridinesulfonamide is a type of sulfonamide, a class of drugs that have a wide range of pharmacological activities . The primary targets of sulfonamides are enzymes such as carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes, including fluid balance, ion transport, and folate synthesis.
Mode of Action
Sulfonamides, including 4-Amino-3-pyridinesulfonamide, act as competitive inhibitors of dihydropteroate synthetase . This enzyme is involved in the synthesis of folic acid, a vital nutrient for bacterial growth. By inhibiting this enzyme, sulfonamides prevent the production of folic acid, thereby inhibiting bacterial growth .
Biochemical Pathways
The inhibition of dihydropteroate synthetase disrupts the folate synthesis pathway in bacteria . This disruption leads to a deficiency of folic acid, which is essential for the synthesis of nucleic acids and proteins. As a result, the growth and multiplication of bacteria are inhibited .
Pharmacokinetics
Sulfonamides generally have good oral bioavailability and are distributed widely in the body . They are metabolized in the liver and excreted in the urine .
Result of Action
The inhibition of bacterial growth by 4-Amino-3-pyridinesulfonamide leads to the control and elimination of bacterial infections . This makes it a valuable tool in the treatment of a variety of bacterial diseases.
Action Environment
The action of 4-Amino-3-pyridinesulfonamide, like other sulfonamides, can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the drug, which in turn can influence its absorption and distribution . Additionally, the presence of other drugs can affect its action through drug-drug interactions .
Eigenschaften
IUPAC Name |
4-aminopyridine-3-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2S/c6-4-1-2-8-3-5(4)11(7,9)10/h1-3H,(H2,6,8)(H2,7,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYHJMFCJYZHINT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1N)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30450392 | |
| Record name | 4-Amino-3-pyridinesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30450392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-3-pyridinesulfonamide | |
CAS RN |
75903-62-7 | |
| Record name | 4-Amino-3-pyridinesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75903-62-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-3-pyridinesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30450392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chloroimidazo[1,2-a]pyridine-3-sulfonyl chloride](/img/structure/B1278626.png)

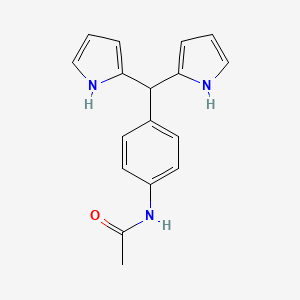
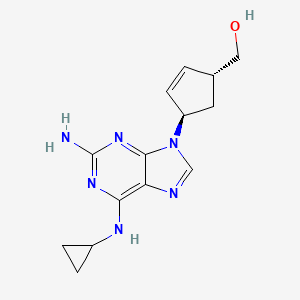

![4-Azaspiro[2.4]heptan-5-one](/img/structure/B1278645.png)
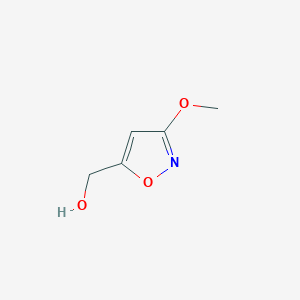
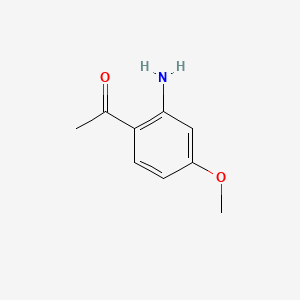
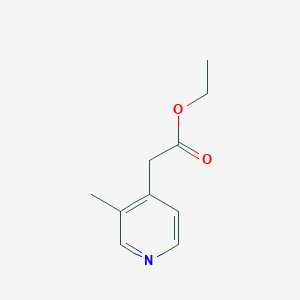
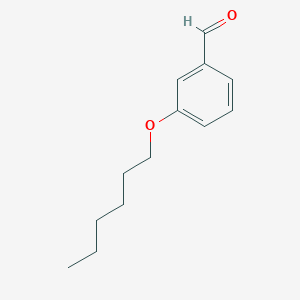


![3-Bromo-4-chlorofuro[3,2-c]pyridine](/img/structure/B1278664.png)